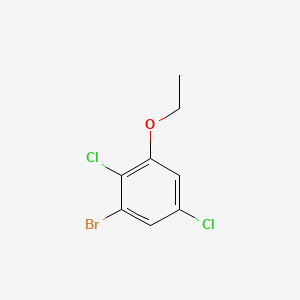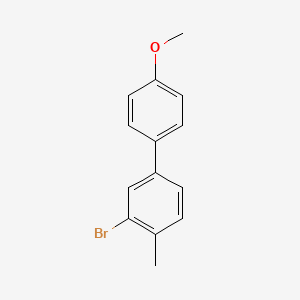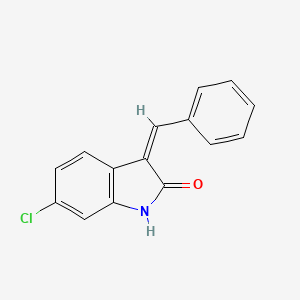
3-Benzylidene-6-chloroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-6-chloroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a benzylidene group at the 3-position and a chlorine atom at the 6-position of the indolin-2-one core. It is known for its diverse applications in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-6-chloroindolin-2-one can be achieved through various methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the reaction of 6-chlorooxindole with benzaldehyde in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Another method involves the palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides . This method provides a more efficient and selective route to the desired product.
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel condensation due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity.
化学反応の分析
Types of Reactions
3-Benzylidene-6-chloroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 3-Benzyl-6-chloroindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
科学的研究の応用
3-Benzylidene-6-chloroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-Benzylidene-6-chloroindolin-2-one involves its interaction with various molecular targets. In biological systems, it is known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-Benzylideneindolin-2-one: Lacks the chlorine atom at the 6-position.
6-Chloroindolin-2-one: Lacks the benzylidene group at the 3-position.
3-Benzylidene-5-chloroindolin-2-one: Chlorine atom is at the 5-position instead of the 6-position.
Uniqueness
3-Benzylidene-6-chloroindolin-2-one is unique due to the presence of both the benzylidene group and the chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C15H10ClNO |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
(3Z)-3-benzylidene-6-chloro-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-13(15(18)17-14(12)9-11)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8- |
InChIキー |
YIFCXPKLWPWAQV-JYRVWZFOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C=C(C=C3)Cl)NC2=O |
正規SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


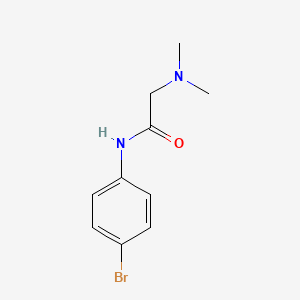
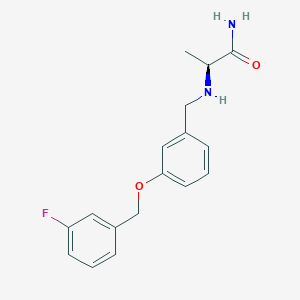
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
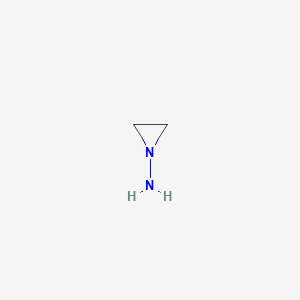
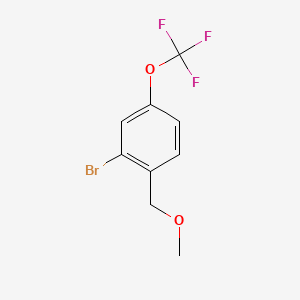
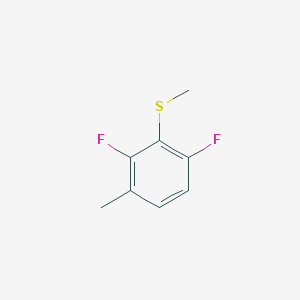


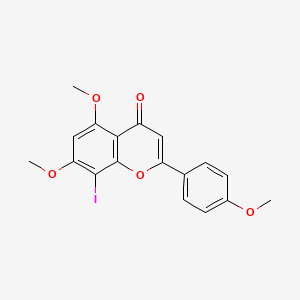
![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)

